1,3-Dichloro-5-isocyanobenzene
Overview
Description
1,3-Dichloro-5-isocyanobenzene is a chemical compound with the molecular formula C7H3Cl2N. It is a derivative of benzene, where two chlorine atoms and one isocyanide group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-isocyanobenzene can be synthesized through the formylation of a primary amine followed by the dehydration of the resultant formamide. The dehydration process is typically carried out using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method is efficient and yields high-purity isocyanides.
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of benzene derivatives followed by the introduction of the isocyanide group. The process is optimized to ensure high yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1,3-Dichloro-5-isocyanobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-isocyanobenzene involves its reactivity with various biological molecules. The isocyanide group can interact with nucleophiles in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene:
1,4-Dichlorobenzene:
3,5-Dichlorophenyl isocyanate: Similar to 1,3-Dichloro-5-isocyanobenzene but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both chlorine and isocyanide groups, which confer distinct reactivity and applications compared to other dichlorobenzene derivatives. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,3-dichloro-5-isocyanobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILZQJNNCXZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209129 | |
Record name | Benzene, 1,3-dichloro-5-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60357-67-7 | |
Record name | Benzene, 1,3-dichloro-5-isocyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060357677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-5-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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